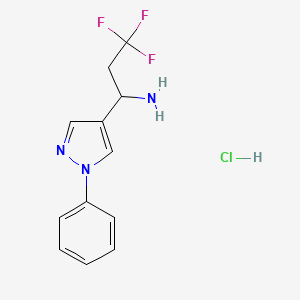

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride

Description

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a halogenated amine salt featuring a trifluoropropyl chain linked to a 1-phenylpyrazole moiety. Key identifiers include:

- Molecular formula: Reported as C₉H₁₆O₄S in , though this conflicts with the compound’s expected structure (C₁₂H₁₂F₃N₃·HCl is more plausible based on its name). This discrepancy may stem from formatting errors in the source material .

- Molecular weight: 220.29 g/mol (as per ).

- CAS number: 1512600-52-0 .

- Classification: Category G1, with identifier EN300-226192 .

The compound’s structure combines a phenylpyrazole core—a heterocycle known for diverse pharmacological applications—with a trifluoroethylamine group, which enhances metabolic stability and lipophilicity. It is supplied by multiple vendors, including GZ Honch Chemical Technology Co., Ltd., indicating industrial relevance .

Properties

IUPAC Name |

3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11H,6,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVAKJBOFNZGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

While specific applications for 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride are not detailed in the provided search results, research on related compounds containing trifluoromethyl groups () indicates potential applications in medicinal chemistry and anesthetic research .

1. Anesthetic Research:

- Isoflurane MAC Reduction: 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide has shown the ability to reduce the minimum alveolar concentration (MAC) of isoflurane, a commonly used general anesthetic . This suggests that compounds with trifluoromethyl groups may have applications in developing new anesthetic agents or enhancing the efficacy of existing ones .

- Oral Anesthetic Activity: Related compounds have demonstrated potent oral general anesthetic activity with minimal hemodynamic side effects . This highlights the potential for trifluoromethyl-containing compounds in creating safer and more effective anesthetics .

2. Medicinal Chemistry:

- Pharmaceutical Applications: The presence of a trifluoromethyl group in a molecule can significantly influence its pharmacological properties . Trifluoromethyl groups are used in various FDA-approved drugs, such as fluoxetine, which is used to treat conditions like panic disorder and obsessive-compulsive disorder .

- Synthesis of complex molecules: Compounds containing pyrazole rings are useful building blocks in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related amines and pyrazole derivatives, emphasizing molecular features and available

Notes:

- Structural Variations: The target compound’s phenylpyrazole scaffold differentiates it from triazole-based analogs (e.g., ). Trifluoroalkyl chains (seen in the target and ) improve bioavailability compared to non-fluorinated analogs.

- Spectroscopic Data : Schiff base derivatives like exhibit distinct C=N IR stretches (1664 cm⁻¹), while the target compound’s spectral data remain unreported in the evidence.

- Physicochemical Properties: The trifluoromethyl group in increases predicted boiling point (311.8°C) compared to non-fluorinated analogs.

Key Research Findings and Discrepancies

Molecular Formula Ambiguity : The target compound’s formula (C₉H₁₆O₄S) in likely reflects a formatting error, as sulfur and oxygen are absent in its IUPAC name. A more plausible formula is C₁₂H₁₂F₃N₃·HCl (MW ≈ 291.46 g/mol) .

Comparative Stability: Trifluoroethylamines (e.g., target compound, ) are more metabolically stable than non-fluorinated analogs like , aligning with trends in medicinal chemistry.

Biological Activity

3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound notable for its trifluoromethyl group and pyrazole moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, including anesthetic and anticonvulsant effects. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₃ClF₃N₃

- Molecular Weight : 291.70 g/mol

- CAS Number : 1820664-68-3

The biological activity of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride appears to be linked to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with trifluoromethyl groups often exhibit enhanced potency due to their electron-withdrawing properties, which can stabilize interactions with target proteins .

Anesthetic Activity

Research indicates that analogues of this compound exhibit potent anesthetic properties. For instance, a related compound demonstrated significant reduction in the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure at therapeutic doses . This suggests that 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine may have similar anesthetic potential.

Anticonvulsant Effects

Preliminary studies have shown that the compound exhibits anticonvulsant activity in animal models. For example, it was effective against maximal electroshock (MES) and subcutaneous metrazol (scMET) models with a therapeutic index indicating safety and efficacy . The mechanism may involve modulation of GABA(A) receptor currents in neuronal tissues .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

To understand the unique biological profile of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amines, it is useful to compare it with structurally similar compounds.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,3,3-Trifluoro-N-(pyridinyl)propanamide | 2229407–54–7 | Contains a pyridine instead of pyrazole |

| 2-(Trifluoromethyl)-N-(pyrazolyl)propanamide | 2228337–75–3 | Similar amine structure but different substituents |

| 4-Amino-N-(trifluoromethyl)-pyrazole | 1780767–57–8 | Features an amino group on the pyrazole ring |

These comparisons highlight the distinct structural attributes that may confer specific biological activities to the compound in focus.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3,3,3-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling 1-phenyl-1H-pyrazole-4-carbaldehyde with a trifluoromethylated propan-1-amine precursor under reductive amination conditions. Evidence from analogous syntheses suggests using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–40°C for 48 hours to improve yield . Optimization may include solvent screening (e.g., DMSO vs. acetonitrile) and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization in ethanol can enhance purity .

Q. Q2. How can the purity and structural integrity of this compound be validated in academic research?

Methodological Answer: Purity assessment requires a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to confirm ≥95% purity .

- Nuclear Magnetic Resonance (NMR) : H and C NMR should match reference spectra for key signals, such as trifluoromethyl protons (δ ~3.0–3.5 ppm) and pyrazole aromatic protons (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z corresponding to [CHFN] (calculated 255.0934) confirms molecular integrity .

Q. Q3. What crystallographic methods are suitable for determining the solid-state structure of this hydrochloride salt?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Data collection at 100 K to minimize thermal motion artifacts.

- Hydrogen bonding analysis (e.g., N–H···Cl interactions) to confirm salt formation .

- Topology analysis of electron density maps to resolve trifluoromethyl group orientation .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., Multiwfn) elucidate the electronic structure and noncovalent interactions of this compound?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to visualize electron-deficient regions near the trifluoromethyl group, which may influence binding interactions .

- Noncovalent Interaction (NCI) Analysis : Identify van der Waals forces and hydrogen bonds between the hydrochloride ion and the amine group using reduced density gradient (RDG) plots .

- Bond Order Analysis : Quantify delocalization in the pyrazole ring to assess aromatic stability .

Q. Q5. What experimental and computational strategies address contradictions in solubility versus bioactivity data for this compound?

Methodological Answer:

- Solubility Profiling : Measure solubility in aqueous buffers (pH 1–7.4) and correlate with logP values (predicted ~2.5 using ChemAxon). Contradictions may arise from aggregation in polar solvents .

- Molecular Dynamics (MD) Simulations : Model hydration shells around the trifluoromethyl group to explain discrepancies between in vitro and in vivo bioavailability .

- Bioactivity Cross-Validation : Compare IC values across cell lines with varying membrane permeability (e.g., Caco-2 vs. HEK293) to isolate solubility effects .

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

Methodological Answer:

- Pyrazole Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the phenyl ring to reduce cytochrome P450-mediated oxidation .

- Amine Backbone Substitution : Replace the propan-1-amine chain with cyclopropylamine to sterically hinder metabolic cleavage .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with lower topological polar surface area (TPSA < 60 Ų) for enhanced blood-brain barrier penetration .

Q. Q7. What are the critical considerations for stability testing under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.